molecular formula C5H12O4S4 B1358780 Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane

Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane

Cat. No.: B1358780
M. Wt: 264.4 g/mol
InChI Key: WZAXJZKBMPNHSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane involves multiple steps. One common method includes the following steps :

    Reaction of 1,3-propanediol with sodium hypobromite: This reaction produces 3-bromopropanediol.

    Reaction of 3-bromopropanediol with 1,3-propanedithiol: This step forms 1,3-propanedithiol disulfide.

    Treatment with sodium methanesulfonate: The final step involves treating the disulfide with sodium methanesulfonate to produce this compound.

Chemical Reactions Analysis

Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo substitution reactions where the methanethiosulfonate groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane is widely used in scientific research due to its ability to cross-link sulfhydryl groups. Some of its applications include :

    Chemistry: Used as a cross-linking reagent to stabilize proteins and nucleic acids.

    Biology: Employed in studies involving protein-protein interactions and protein-DNA interactions.

    Medicine: Utilized in drug delivery systems and as a tool for studying the mechanisms of drug action.

    Industry: Applied in the production of polymers and other materials that require cross-linking for enhanced stability.

Comparison with Similar Compounds

Methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-lambda6-sulfane is unique due to its specific structure and reactivity. Similar compounds include :

  • 1,1-Methanediyl bismethanethiosulfonate
  • 1,4-Butanediyl bismethanethiosulfonate
  • 1,5-Pentanediyl bismethanethiosulfonate

These compounds share similar cross-linking properties but differ in the length of the carbon chain between the methanethiosulfonate groups. This difference can affect their reactivity and the stability of the cross-linked products.

Properties

Molecular Formula

C5H12O4S4

Molecular Weight

264.4 g/mol

IUPAC Name

methyl-(3-methylsulfonothioyloxypropoxy)-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C5H12O4S4/c1-12(6,10)8-4-3-5-9-13(2,7)11/h3-5H2,1-2H3

InChI Key

WZAXJZKBMPNHSM-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=S)OCCCOS(=O)(=S)C

Origin of Product

United States

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